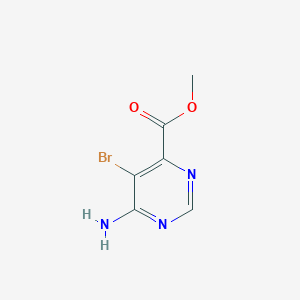

Methyl 6-amino-5-bromopyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

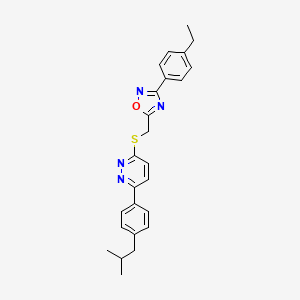

“Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2383970-02-1 . It has a molecular weight of 232.04 . The IUPAC name for this compound is “methyl 6-amino-5-bromopyrimidine-4-carboxylate” and its Inchi Code is 1S/C6H6BrN3O2/c1-12-6 (11)4-3 (7)5 (8)10-2-9-4/h2H,1H3, (H2,8,9,10) .

Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” can be represented by the Inchi Code: 1S/C6H6BrN3O2/c1-12-6 (11)4-3 (7)5 (8)10-2-9-4/h2H,1H3, (H2,8,9,10) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

“Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is a powder at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid was investigated. This method avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to chemical synthesis (Feng et al., 2010).

Cine-Amination

The cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia was studied, demonstrating the conversion into corresponding 4-substituted-6-aminopyrimidines through an SN(ANRORC) mechanism, involving an open-chain intermediate (Rasmussen et al., 1978).

Synthesis and Structural Studies

The synthesis and structural analysis of a new mecarbinate derivative, demonstrating the capabilities of these compounds in forming complex molecular structures, was reported. This highlights the compound's potential in the development of novel pharmaceuticals (Luo et al., 2019).

Thiazolo[4,5‐d]pyrimidine Derivatives

4-Amino-5-bromo-2-substituted-aminopyrimidines were obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment, leading to new thiazolo[4,5-d]pyrimidine derivatives. This work demonstrates the compound's versatility in heterocyclic chemistry (Bakavoli et al., 2006).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research underscores the therapeutic potential of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is not available, pyrimidine derivatives have been studied for their potential neuroprotective and anti-inflammatory activities . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury is an exciting prospect .

Propriétés

IUPAC Name |

methyl 6-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZKVJLFUCDMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-5-bromopyrimidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)

![2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639815.png)

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2639816.png)

![N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2639823.png)

![2-(2-fluorophenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2639824.png)

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)